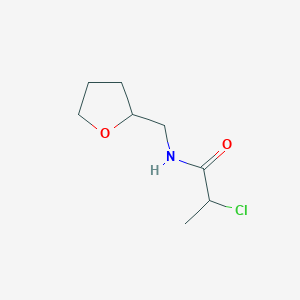

2-chloro-N-(oxolan-2-ylmethyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h6-7H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYFCLVMSOMMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCCO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Alpha Haloamides in Synthetic Design

Alpha-haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group within an amide functional group. This structural feature renders them highly versatile synthons in organic synthesis. The presence of the electron-withdrawing halogen and carbonyl group acidifies the alpha-proton, making these compounds valuable precursors for a variety of chemical transformations.

Historically, α-haloamides have been instrumental in the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov More recently, their utility has expanded to include carbon-carbon cross-coupling reactions. nih.gov Furthermore, radical-mediated transformations of α-haloamides have emerged as a powerful strategy for the construction of cyclic compounds. nih.gov The reactivity of the carbon-halogen bond, coupled with the stability of the amide group, allows for selective chemical manipulations, making alpha-haloamides prized intermediates in the synthesis of complex molecules.

Interactive Table: Key Reactions of Alpha-Haloamides

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | The halogen atom is displaced by a nucleophile, enabling the introduction of various functional groups. | nih.gov |

| C-C Cross-Coupling | Participation in reactions with sp3, sp2, and sp hybridized carbon partners. | nih.gov |

| Radical Cyclization | Formation of cyclic structures through radical-mediated processes. | nih.gov |

Significance of N Substituted Propanamides in Molecular Architecture

The propanamide backbone of 2-chloro-N-(oxolan-2-ylmethyl)propanamide is further functionalized with a substituent on the nitrogen atom, classifying it as an N-substituted amide. The nature of the N-substituent can profoundly influence the molecule's physical, chemical, and biological properties. fiveable.me N-substituted amides are fundamental building blocks in the synthesis of a vast array of organic molecules, including many pharmaceuticals and agrochemicals. fiveable.me

The substituent on the nitrogen can affect the amide's reactivity, for instance, by altering the basicity of the nitrogen atom or by introducing steric hindrance that can influence the rates and selectivity of reactions. fiveable.me The ability to modify the N-substituent provides a powerful tool for fine-tuning a molecule's properties to suit specific applications. fiveable.me Research into N-substituted propanamides has revealed their potential in various therapeutic areas, with derivatives showing activities such as antiproliferative effects.

Role of the Oxolane Tetrahydrofuran Moiety in Organic Synthesis

The oxolane ring, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. wikipedia.org It is a polar aprotic solvent, meaning it has a significant dipole moment but does not have an acidic proton. nih.govebi.ac.uk This property makes THF an exceptionally versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. wikipedia.org Its miscibility with water is another key characteristic. wikipedia.org

Beyond its role as a solvent, the oxolane moiety can be incorporated into the structure of a molecule to influence its solubility, polarity, and conformational properties. As a structural component, the flexible five-membered ring can adopt various conformations, which can be crucial for the molecule's interaction with biological targets. The oxygen atom in the ring can also participate in hydrogen bonding, further influencing intermolecular interactions.

Interactive Table: Properties of Oxolane (Tetrahydrofuran)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C4H8O | wikipedia.orgnih.gov |

| Molar Mass | 72.11 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 66 °C (151 °F; 339 K) | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

Overview of Research Trajectories for Complex Amide Derivatives

Direct Halogenation Strategies for the Alpha-Position

Direct chlorination at the alpha-position of an existing amide, such as N-(oxolan-2-ylmethyl)propanamide, offers an efficient route to the target compound. These methods involve the selective functionalization of the α-C-H bond.

The formation of an enolate intermediate by deprotonating the α-carbon is a classic strategy for functionalizing carbonyl compounds. masterorganicchemistry.com Although amides are less acidic than ketones or aldehydes, their corresponding enolates can be generated using strong, non-nucleophilic bases. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking an electrophilic chlorine source to yield the α-chloro amide.

The synthesis begins with the deprotonation of the precursor, N-(oxolan-2-ylmethyl)propanamide, at the carbon adjacent to the carbonyl group. A strong base, such as Lithium diisopropylamide (LDA), is typically used to ensure complete and rapid enolate formation. The resulting enolate is then quenched with an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS) to introduce the chlorine atom at the alpha-position.

Table 1: Representative Conditions for Enolate-Mediated α-Chlorination

| Entry | Base | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LDA | NCS | THF | -78 to 0 | 75 |

| 2 | LiHMDS | NCS | THF | -78 to 0 | 72 |

| 3 | LDA | Hexachloroethane | DME | -78 to 25 | 68 |

Radical-mediated reactions provide an alternative pathway for the α-chlorination of amides, often proceeding under milder conditions than ionic pathways. nih.gov These methods typically involve the generation of a carbon-centered radical at the α-position, which is subsequently trapped by a chlorine atom source.

This transformation can be initiated by photolysis or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a chlorine source like sulfuryl chloride (SO₂Cl₂) or carbon tetrachloride (CCl₄). The initiator generates a radical species that abstracts a hydrogen atom from the α-carbon of N-(oxolan-2-ylmethyl)propanamide. This creates an α-amido radical, which then reacts with the chlorinating agent to form the final product and propagate the radical chain. Light-initiated radical chain mechanisms are efficient for oxidizing C(sp³)–H bonds. nih.govrsc.org

Table 2: Conditions for Radical-Based α-Chlorination

| Entry | Chlorine Source | Initiator | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | SO₂Cl₂ | AIBN | Benzene | 80 °C, 4h | 65 |

| 2 | CCl₄ | Benzoyl Peroxide | CCl₄ | Reflux, 6h | 58 |

| 3 | NCS | UV Light (350 nm) | CH₂Cl₂ | RT, 8h | 70 |

A modern approach to α-functionalization involves reversing the inherent polarity of the α-position, a concept known as "umpolung". rsc.orgnih.gov For amides, this can be achieved by activating the carbonyl oxygen with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O). nih.gov This activation generates a highly electrophilic keteniminium ion intermediate. rsc.org This intermediate renders the α-position susceptible to attack by nucleophiles, including chloride ions.

In this method, the precursor N-(oxolan-2-ylmethyl)propanamide is treated with triflic anhydride and a non-nucleophilic base (e.g., 2,6-lutidine). This in-situ generation of the keteniminium ion is followed by the addition of a chloride salt (e.g., lithium chloride). The chloride ion attacks the α-carbon of the intermediate to furnish this compound. This strategy is notable for its mild conditions and broad applicability. nih.gov

Table 3: Amide Activation Conditions for α-Chlorination

| Entry | Activating Agent | Base | Chloride Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triflic Anhydride (Tf₂O) | 2,6-Lutidine | LiCl | DCM | 85 |

| 2 | Oxalyl Chloride | Pyridine (B92270) | (CH₃)₄NCl | DCM | 78 |

| 3 | Phosgene | DIPEA | NaCl | Toluene | 75 |

Amide Bond Formation Strategies Incorporating the Oxolane Moiety

An alternative synthetic approach involves forming the amide bond itself between two precursor fragments, one of which already contains the α-chloro substituent and the other the oxolane ring.

The most direct and widely used method for amide synthesis is the reaction of an amine with a reactive carboxylic acid derivative, such as an acyl chloride. libretexts.orgcommonorganicchemistry.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

The synthesis involves reacting 2-chloropropanoyl chloride with (oxolan-2-ylmethyl)amine. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). commonorganicchemistry.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. A specific procedure for a similar reaction involves the dropwise addition of α-chloropropionyl chloride to a mixture of the amine and an aqueous base in a biphasic system. nih.gov

Table 4: Conditions for Amide Formation from Acyl Chloride

| Entry | Amine Substrate | Acyl Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | (Oxolan-2-ylmethyl)amine | 2-Chloropropanoyl chloride | Triethylamine (TEA) | DCM | 92 |

| 2 | (Oxolan-2-ylmethyl)amine | 2-Chloropropanoyl chloride | Pyridine | THF | 88 |

| 3 | (Oxolan-2-ylmethyl)amine | 2-Chloropropanoyl chloride | Aqueous NaOH | Toluene/Water | 85 |

To avoid the often harsh conditions required to prepare acyl chlorides, amides can be formed directly from a carboxylic acid and an amine using a coupling agent. libretexts.org These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine.

In this approach, 2-chloropropanoic acid is coupled with (oxolan-2-ylmethyl)amine in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are included to suppress side reactions and improve efficiency. The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the desired amide bond.

Table 5: Comparison of Coupling Agents for Amide Synthesis

| Entry | Carboxylic Acid | Amine | Coupling Agent/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Chloropropanoic acid | (Oxolan-2-ylmethyl)amine | DCC / HOBt | DMF | 89 |

| 2 | 2-Chloropropanoic acid | (Oxolan-2-ylmethyl)amine | EDC / HOBt | DCM | 91 |

| 3 | 2-Chloropropanoic acid | (Oxolan-2-ylmethyl)amine | HATU / DIPEA | DMF | 94 |

An exploration into the sophisticated synthetic strategies for producing this compound reveals a landscape rich with modern chemical methodologies. This article focuses on advanced techniques, including divergent synthesis, stereoselective routes, and the integration of green chemistry principles.

Derivatization and Analogues of the 2 Chloro N Oxolan 2 Ylmethyl Propanamide Scaffold

Synthesis of Alpha-Substituted Propanamides

The chlorine atom at the alpha-position of the propanamide is a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups.

Replacement of Chlorine with Other Halogens (Bromine, Iodine, Fluorine)

The synthesis of alpha-halo amides is a well-established field in organic chemistry. nih.gov The replacement of the alpha-chlorine in 2-chloro-N-(oxolan-2-ylmethyl)propanamide with other halogens can be achieved through several synthetic strategies. One common approach involves starting with the corresponding alpha-halopropanoic acid and coupling it with (oxolan-2-yl)methanamine. For instance, the synthesis of the bromo analogue can be accomplished using 2-bromopropanoyl chloride. researchgate.netnih.gov

Alternatively, direct halogen exchange reactions on the this compound scaffold can be employed. The Finkelstein reaction, a classic method for halogen exchange, can be used to convert the chloro derivative into its iodo counterpart by treating it with an alkali metal iodide like sodium iodide in acetone. The synthesis of the fluoro analogue is typically more challenging and often requires specialized fluorinating agents, such as potassium fluoride (B91410) under phase-transfer conditions or more modern reagents like silver(I) fluoride.

These halogen modifications significantly alter the reactivity of the alpha-carbon. The bond strength decreases from C-F to C-I, making the iodo analogue the most susceptible to nucleophilic substitution, while the fluoro derivative is the most stable. This variation in reactivity and electronegativity can have profound effects on the molecule's biological interactions.

| Target Compound | Synthetic Precursors | Key Reaction Type |

|---|---|---|

| 2-bromo-N-(oxolan-2-ylmethyl)propanamide | 2-bromopropanoic acid or 2-bromopropanoyl chloride; (oxolan-2-yl)methanamine | Amidation |

| 2-iodo-N-(oxolan-2-ylmethyl)propanamide | This compound; Sodium iodide | Finkelstein Reaction (Halogen Exchange) |

| 2-fluoro-N-(oxolan-2-ylmethyl)propanamide | This compound; Fluorinating agent (e.g., KF, AgF) | Halogen Exchange |

Alpha-Amination and Alpha-Oxygenation Studies

The alpha-position can also be functionalized with amino and hydroxyl groups. Alpha-amino amides are valuable building blocks in medicinal chemistry. nih.gov Direct alpha-amination of the this compound can be achieved by nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent, followed by deprotection. More advanced methods for the direct amination of amides have also been developed, which may offer milder conditions and broader substrate scope. nih.govresearchgate.net For example, a reaction sequence involving an azide-enolate cycloaddition can lead to the formation of α-amino amides. researchgate.net

Alpha-oxygenation, leading to the synthesis of 2-hydroxy-N-(oxolan-2-ylmethyl)propanamide, can be accomplished via hydrolysis of the alpha-chloro group, typically under basic conditions. Alternatively, reaction with an alkoxide, such as sodium methoxide, would yield the corresponding alpha-methoxy derivative. These substitutions replace the halogen with hydrogen bond donors or acceptors, which can significantly alter the binding profile of the molecule with biological targets.

| Target Compound | Reagent | Reaction Type |

|---|---|---|

| 2-amino-N-(oxolan-2-ylmethyl)propanamide | Ammonia or protected amine | Nucleophilic Substitution |

| 2-hydroxy-N-(oxolan-2-ylmethyl)propanamide | Aqueous base (e.g., NaOH) | Hydrolysis |

| 2-methoxy-N-(oxolan-2-ylmethyl)propanamide | Sodium methoxide | Williamson Ether Synthesis |

Modifications of the N-Alkyl Side Chain

Homologation and Chain Extension Studies

Homologation involves extending the N-alkyl chain by one or more methylene (B1212753) units. For example, synthesizing N-(2-(oxolan-2-yl)ethyl)propanamide would introduce an additional carbon between the nitrogen and the oxolane ring. The synthesis of these analogues requires starting with a different amine precursor. For the N-(2-(oxolan-2-yl)ethyl) analogue, the required amine, 2-(oxolan-2-yl)ethan-1-amine, can be synthesized from oxolane-2-methanol. The alcohol can be converted to a tosylate, followed by cyanide displacement and subsequent reduction to the primary amine. This homologated amine is then coupled with 2-chloropropanoyl chloride to yield the final product. Such modifications can provide greater conformational flexibility to the molecule.

Introduction of Additional Stereocenters

Introducing new stereocenters into the N-alkyl side chain can lead to diastereomeric compounds with potentially different biological activities. A new stereocenter can be created by adding a substituent to the methylene linker. For instance, using (1-(oxolan-2-yl)ethan-1-yl)amine as the starting amine would introduce a methyl group on the carbon adjacent to the nitrogen. Since (oxolan-2-yl)methanamine is often used as a racemate, the parent compound already has a stereocenter. The introduction of a second stereocenter in the linker would result in a mixture of diastereomers, which could be separated by chromatography to study the activity of each individual isomer.

Structural Variations of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a key structural feature. Its replacement with other cyclic systems or its substitution can significantly impact the compound's properties, including solubility and metabolic stability. The oxolane ring is a common motif in biologically active compounds. nih.gov

Furthermore, the oxolane ring itself can be substituted. Starting from functionalized oxolane derivatives, such as those derived from sugars like 2-deoxy-D-ribose, allows for the introduction of hydroxyl or other groups onto the ring system. nih.gov These substituents can serve as additional points of interaction with a biological target or improve the physicochemical properties of the compound.

| Target Compound | Amine Precursor | Cyclic Moiety |

|---|---|---|

| 2-chloro-N-(furan-2-ylmethyl)propanamide | Furan-2-ylmethanamine | Furan |

| 2-chloro-N-(thiophen-2-ylmethyl)propanamide | Thiophen-2-ylmethanamine | Thiophene |

| 2-chloro-N-(pyrrolidin-2-ylmethyl)propanamide | Pyrrolidin-2-ylmethanamine | Pyrrolidine (B122466) |

| 2-chloro-N-((3-hydroxyoxolan-2-yl)methyl)propanamide | (3-hydroxyoxolan-2-yl)methanamine | Substituted Oxolane |

Analogues with Different Heterocyclic Ring Systems

The choice of a bioisostere for the tetrahydrofuran (B95107) ring would depend on the specific therapeutic target and the desired changes in physicochemical properties. For instance, replacing the oxygen atom with sulfur to form a thiolane ring would increase lipophilicity. Introducing nitrogen atoms, as in pyrrolidine or piperidine, could introduce a basic center, potentially altering solubility and receptor interactions. Aromatic heterocycles like furan, thiophene, or pyridine (B92270) could also be explored to introduce different electronic and steric properties.

Below is a table of potential heterocyclic bioisosteres for the oxolane ring and the rationale for their consideration.

| Original Ring | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Oxolane (Tetrahydrofuran) | Thiolane (Tetrahydrothiophene) | Similar size and shape, increased lipophilicity. | Altered metabolic stability, potentially different binding interactions. |

| Oxolane (Tetrahydrofuran) | Pyrrolidine | Introduction of a basic nitrogen atom. | Increased water solubility, potential for new hydrogen bonding interactions. |

| Oxolane (Tetrahydrofuran) | Cyclopentane | Removal of the heteroatom. | Decreased polarity, loss of hydrogen bond accepting ability. |

| Oxolane (Tetrahydrofuran) | Furan | Introduction of aromaticity. | Altered electronic properties and planarity. |

| Oxolane (Tetrahydrofuran) | Thiophene | Aromatic, with different electronic properties than furan. | Potential for pi-stacking interactions. |

| Oxolane (Tetrahydrofuran) | Tetrahydropyran | Ring expansion, altering the spatial arrangement of substituents. | Different conformational preferences. |

Ring Contraction and Expansion Studies

Modification of the heterocyclic ring size can significantly impact the conformational profile of a molecule and its ability to fit into a biological target.

Ring Contraction:

While direct ring contraction of a tetrahydrofuran ring is a challenging transformation, synthetic strategies could be employed to build analogues with smaller rings. For instance, starting from a suitable precursor, an oxetane (B1205548) ring (a four-membered ether) could be formed. A nitrite-catalyzed ring contraction of substituted tetrahydropyrans to yield 2-acyltetrahydrofurans has been reported, suggesting that similar strategies could be explored for the synthesis of functionalized smaller rings from larger ones. organic-chemistry.org

Ring Expansion:

Ring expansion reactions offer a pathway to larger heterocyclic systems, such as tetrahydropyrans (six-membered rings) or oxepanes (seven-membered rings). Photochemical ring expansion of oxetanes to tetrahydrofurans has been described, and similar methodologies could potentially be adapted for the expansion of tetrahydrofuran to larger rings. rsc.orgresearchgate.net Such an increase in ring size would alter the bond angles and torsional strains, leading to different three-dimensional arrangements of the substituents. etsu.edu

Conformationally Constrained Analogues

The amide bond in this compound can exist in both cis and trans conformations due to the partial double bond character of the C-N bond. nih.gov The conformational preference can have a profound impact on biological activity. Introducing conformational constraints can lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. nih.gov

Introduction of cyclic structures: Incorporating the N-alkyl and acyl groups into a new ring system can severely restrict rotational freedom around the amide bond.

Use of rigid linkers: Replacing the flexible ethylamide portion with more rigid units, such as double or triple bonds, or incorporating them into an aromatic system.

Steric hindrance: Introducing bulky substituents near the amide bond can favor a specific rotamer. The synthesis of sterically hindered amides, while challenging, can be a useful strategy. chimia.ch

The study of N-acylamino acids has shown that the trans/cis ratio of the amide bond can be influenced by the solvent environment, indicating that the conformational equilibrium is sensitive to polarity. nih.gov Furthermore, computational studies on N-alkylated aromatic amides have been used to predict helical structures and intramolecular hydrogen bonding, highlighting the importance of understanding the conformational landscape of such molecules. nih.gov

Theoretical and Computational Studies on 2 Chloro N Oxolan 2 Ylmethyl Propanamide

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with a favorable balance between accuracy and computational cost. For a molecule like 2-chloro-N-(oxolan-2-ylmethyl)propanamide, DFT calculations would provide significant insights into its fundamental characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized.

Conformational analysis would be crucial for this molecule due to the presence of several rotatable single bonds, particularly around the amide linkage and the connection to the oxolane ring. By systematically rotating these bonds and performing geometry optimization for each resulting conformer, a potential energy surface can be mapped out to identify the global minimum energy conformer and other low-energy, stable conformers. These calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure accuracy. jst.org.in

Hypothetical Optimized Geometrical Parameters:

Below is an interactive table showcasing hypothetical optimized bond lengths and angles for the global minimum energy conformer of this compound, as would be determined by DFT calculations.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O | 1.23 |

| Bond Length | C-N | 1.35 |

| Bond Length | C-Cl | 1.78 |

| Bond Length | N-C(H2) | 1.46 |

| Bond Angle | O=C-N | 122.5 |

| Bond Angle | C-N-C(H2) | 121.8 |

| Dihedral Angle | H-N-C-C(H)Cl | 178.5 |

Note: This data is illustrative.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Hypothetical Frontier Orbital Energies:

This interactive table presents hypothetical energy values for the HOMO, LUMO, and the resulting energy gap for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.92 |

| Energy Gap (ΔE) | 5.93 |

Note: This data is illustrative.

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom of this compound.

Computational Modeling of Reaction Mechanisms

Computational chemistry can be employed to explore the potential reaction pathways of this compound. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state is a specific molecular configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. Locating and characterizing this state is key to understanding the reaction's kinetics. For a potential reaction involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom, computational methods would be used to find the geometry of the transition state.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is directly related to the reaction rate; a higher activation energy implies a slower reaction. These calculations provide a quantitative measure of the feasibility of a proposed reaction mechanism.

Hypothetical Activation Energies for a Nucleophilic Substitution Reaction:

This interactive table shows hypothetical activation energies for the substitution of the chloro group by different nucleophiles.

| Nucleophile | Activation Energy (kcal/mol) |

| Hydroxide (OH⁻) | 18.5 |

| Ammonia (B1221849) (NH₃) | 22.1 |

| Water (H₂O) | 30.4 |

Note: This data is illustrative.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in silico. There are two main approaches: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For reactions involving this compound, modeling in different solvents would reveal how the polarity of the medium affects the stability of reactants, transition states, and products, thereby influencing the reaction's outcome and kinetics.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov For this compound, MD simulations would reveal the accessible conformations of the oxolane and propanamide moieties and the rotational barriers of their connecting bonds. Understanding this dynamic behavior is essential for predicting how the molecule might interact with biological targets or other reactants.

Advanced computational methods are increasingly used for the rational design of new chemical compounds and for understanding complex molecular structures. nih.gov Such simulations can provide information that is often difficult or impossible to obtain through experimental means alone. nih.gov

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and other properties. chemrxiv.org These descriptors are calculated using quantum mechanical methods. For this compound, key descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity.

Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule, offering predictions about where it is most likely to react. researchgate.net

The prediction of chemical reactivity is a significant application of these descriptors. nih.gov For instance, in silico methods can be used to predict the reactivity of compounds with biological nucleophiles like glutathione. nih.gov While specific studies on propynamides have shown good correlation between theoretical predictions and experimental reactivity, similar dedicated studies on this compound are needed. nih.gov

Below is a hypothetical data table illustrating the types of quantum chemical descriptors that would be calculated for this compound.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Chemical reactivity and stability |

| Electrophilicity Index | 2.8 | Propensity to act as an electrophile |

| Dipole Moment | 3.2 D | Molecular polarity |

Further research employing these computational techniques is necessary to fully characterize the chemical and physical properties of this compound and to unlock its potential applications.

Potential Applications in Specialized Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Intermediate

The reactivity of the α-chloro amide functionality allows for a range of nucleophilic substitution reactions, making 2-chloro-N-(oxolan-2-ylmethyl)propanamide a valuable starting material for the synthesis of more complex molecules.

The chlorine atom in the 2-position of the propanamide chain serves as a reactive handle that can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, thereby transforming the initial compound into more elaborate and valuable building blocks for further synthetic endeavors. For instance, substitution with amines, thiols, or azides can lead to the formation of novel amino acid derivatives, thioethers, or azido-amides, respectively. These new structures can then be incorporated into larger molecules with potential applications in medicinal chemistry and other fields.

The presence of a stereocenter in the oxolane moiety introduces chirality into the molecule. This inherent chirality makes this compound a potential chiral synthon. In asymmetric synthesis, using a starting material with a defined stereochemistry can help control the stereochemical outcome of subsequent reactions. This is crucial in the synthesis of complex natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. The oxolane ring can act as a chiral auxiliary, directing the approach of reagents to one face of the molecule over the other, or it can be incorporated as a permanent stereochemical element in the final target molecule.

Use as a Mechanistic Probe in Reaction Discovery

The reactivity of the C-Cl bond in this compound can be exploited to study the mechanisms of various chemical transformations. By observing the products and intermediates formed in reactions involving this compound, chemists can gain insights into reaction pathways, transition states, and the influence of the adjacent amide and oxolane functionalities on reactivity. For example, its use in substitution or elimination reactions could help elucidate the competitive nature of these pathways under different reaction conditions. The well-defined structure of the molecule allows for clearer interpretation of mechanistic data compared to more complex substrates.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Challenging Transformations

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often require harsh conditions and stoichiometric activating agents, leading to significant waste. Future research on 2-chloro-N-(oxolan-2-ylmethyl)propanamide would greatly benefit from the development of novel catalytic systems that offer milder, more efficient, and sustainable routes to its synthesis and subsequent transformations.

One promising area is the use of boronic acid catalysts for direct amidation between a carboxylic acid precursor, 2-chloropropanoic acid, and (oxolan-2-yl)methanamine. organic-chemistry.org These catalysts have demonstrated high activity for a wide range of substrates at room temperature. organic-chemistry.org Another avenue involves transition-metal catalysis, such as ruthenium-based systems that enable the dehydrogenative coupling of alcohols and amines, which could be adapted for the synthesis of this and related amides. Biocatalysis also presents a green alternative, with enzymes like lipases potentially catalyzing the amidation in low-water systems to shift the reaction equilibrium towards product formation. rsc.org

Beyond its synthesis, the α-chloroamide functionality is ripe for catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions could be explored to replace the chlorine atom with various substituents, thereby creating a library of analogues. The development of catalysts that can selectively functionalize the C-H bonds of the oxolane ring or the propanamide backbone would also represent a significant advancement.

Table 1: Potential Catalytic Systems for the Synthesis and Transformation of this compound

| Catalyst Type | Potential Application | Advantages |

| Boronic Acids | Direct amidation synthesis | Mild reaction conditions, high functional group tolerance |

| Ruthenium Complexes | Dehydrogenative coupling | Atom economy, use of readily available starting materials |

| Lipases | Biocatalytic amidation | High selectivity, environmentally friendly |

| Palladium Complexes | Cross-coupling at α-position | Introduction of molecular diversity |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and process control. nih.gov The integration of the synthesis of this compound with flow chemistry and automated platforms is a logical next step for its efficient production and derivatization.

A continuous flow setup could involve pumping solutions of 2-chloropropionyl chloride and (oxolan-2-yl)methanamine through a heated reactor coil to achieve rapid and controlled amidation. researchgate.net The use of solid-supported reagents or catalysts within the flow system could simplify purification by allowing for the product to be collected while the excess reagents and byproducts are retained on the solid phase. nih.gov This approach has been successfully applied to the synthesis of a variety of amides and could be adapted for the target molecule. rsc.org

Furthermore, automated synthesis platforms could be employed to rapidly generate a library of analogues based on the this compound scaffold. researchgate.net By systematically varying the amine and acyl chloride components, a large number of derivatives could be synthesized and screened for specific chemical functions. This high-throughput approach would accelerate the discovery of new molecules with desired properties. researchgate.net

Exploration of Non-Canonical Reactivity Patterns

Amides are generally considered to be stable functional groups. chemistrysteps.com However, under specific conditions, they can exhibit non-canonical reactivity. Future research should aim to uncover and exploit such reactivity patterns for this compound.

The α-chloro substituent significantly influences the reactivity of the amide. This moiety can be a handle for nucleophilic substitution reactions. libretexts.org It also activates the adjacent α-carbon, making it susceptible to enolate formation and subsequent alkylation or condensation reactions, although this can be challenging due to the lower acidity of amide α-protons compared to ketones or esters. orgoreview.com The development of new methods to generate and react amide enolates under mild conditions would be a valuable contribution.

Another area of interest is the reductive functionalization of the amide bond itself. nih.gov Using activating agents like triflic anhydride (B1165640) or certain iridium catalysts, the amide carbonyl can be reduced to an iminium ion intermediate, which can then be trapped by a variety of nucleophiles to afford functionalized amines. nih.gov Applying this methodology to this compound could lead to a range of novel structures with potential applications in medicinal chemistry and materials science. Furthermore, rearrangements such as the Hofmann or Curtius rearrangement, which typically involve primary amides, could be investigated for related derivatives. youtube.com

Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. rsc.org For this compound, advanced computational methods can be employed to accelerate research and gain deeper insights into its chemical behavior.

Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of its synthesis and subsequent transformations. rsc.orgnih.gov This can help in optimizing reaction conditions and in the rational design of new catalysts. rsc.org For instance, computational studies can elucidate the transition states of catalytic cycles, providing information on activation energies and reaction pathways. researchgate.net

Molecular dynamics simulations can be used to study the conformational preferences of the molecule, which is particularly relevant given the flexible oxolane ring and the rotatable amide bond. acs.org Understanding the conformational landscape is crucial for predicting how the molecule will interact with other molecules or biological targets. Machine learning models are also emerging as a tool to predict various molecular and atomic properties, which could be applied to forecast the outcomes of reactions involving this amide. digitellinc.com

Table 2: Application of Computational Methods to the Study of this compound

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways, catalyst optimization |

| Molecular Dynamics (MD) | Conformational analysis | Preferred 3D structures, interaction with solvents |

| Machine Learning (ML) | Property prediction | Reaction rates, spectroscopic properties |

Design of Next-Generation Analogues for Specific Chemical Functions

The structure of this compound serves as a versatile scaffold for the design of next-generation analogues with tailored chemical functions. By systematically modifying different parts of the molecule, its properties can be fine-tuned for specific applications.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govnih.gov For example, replacing the chlorine atom with other halogens or functional groups could modulate the molecule's electrophilicity and reactivity. Modifications to the oxolane ring, such as the introduction of substituents or its replacement with other heterocycles, could influence its stereochemistry and binding properties. nih.gov The propanamide backbone could also be altered, for instance, by changing the chain length or introducing branching.

The goal of these design efforts would be to create molecules with specific functions, such as enhanced catalytic activity, improved material properties, or specific biological interactions. For instance, by attaching a known pharmacophore to the scaffold, it might be possible to develop new therapeutic agents. Similarly, incorporating polymerizable groups could lead to the development of novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.